molecular formula C26H25ClN6O3S B10912680 2-[(5-{[(4-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

2-[(5-{[(4-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B10912680
M. Wt: 537.0 g/mol
InChI Key: MDWCBQZIQPFRCA-IPPBACCNSA-N
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Description

2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a triazole ring, a phenyl group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate precursor. The subsequent steps involve the introduction of the phenyl group, the chlorinated aniline derivative, and the acetohydrazide moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of a nitro group would produce an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be studied to understand its effects on various biological systems.

    Medicine: It may have potential as a therapeutic agent due to its unique chemical structure and functional groups.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and phenyl group may interact with enzymes or receptors, modulating their activity. The presence of functional groups such as the hydroxyl and methoxy groups can enhance its binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
  • **2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE

Uniqueness

This compound is unique due to its combination of a triazole ring, phenyl group, and various functional groups This combination imparts specific chemical and biological properties that may not be present in other similar compounds

Properties

Molecular Formula

C26H25ClN6O3S

Molecular Weight

537.0 g/mol

IUPAC Name

2-[[5-[(4-chloro-2-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C26H25ClN6O3S/c1-17-13-19(27)11-12-21(17)28-15-23-30-32-26(33(23)20-8-4-3-5-9-20)37-16-24(34)31-29-14-18-7-6-10-22(36-2)25(18)35/h3-14,28,35H,15-16H2,1-2H3,(H,31,34)/b29-14+

InChI Key

MDWCBQZIQPFRCA-IPPBACCNSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C(=CC=C4)OC)O

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C(=CC=C4)OC)O

Origin of Product

United States

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